4-Chloro-2-dimethoxymethyl-pyridine
Description
4-Chloro-2-dimethoxymethyl-pyridine is a substituted pyridine derivative characterized by a chlorine atom at position 4 and a dimethoxymethyl group (-CH(OCH₃)₂) at position 2 of the pyridine ring. The dimethoxymethyl group introduces steric bulk and electron-donating effects, which influence reactivity and physical properties such as solubility and melting point. Pyridine derivatives with chloro and alkoxy substituents are often intermediates in pharmaceutical synthesis due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
4-chloro-2-(dimethoxymethyl)pyridine |
InChI |
InChI=1S/C8H10ClNO2/c1-11-8(12-2)7-5-6(9)3-4-10-7/h3-5,8H,1-2H3 |
InChI Key |
LHOLOYKGFCKSEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=NC=CC(=C1)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-Chloro-2-dimethoxymethyl-pyridine, we compare it with structurally related pyridine derivatives, focusing on substituent effects, molecular parameters, and applications.
Table 1: Key Properties of this compound and Analogs
Substituent Effects and Reactivity
- Electron-Donating vs. Withdrawing Groups : The dimethoxymethyl group in this compound is electron-donating, which may activate the pyridine ring toward electrophilic substitution at specific positions. In contrast, chloro substituents (electron-withdrawing) deactivate the ring, directing reactions to meta/para positions .
- Steric Hindrance : Bulky groups like dimethoxymethyl reduce reactivity at adjacent positions. For example, 4-Chloro-3-methoxy-2-methylpyridine shows restricted reactivity at position 3 due to methoxy and methyl groups.
- Solubility : Methoxy and dimethoxymethyl groups enhance solubility in polar solvents compared to halogenated analogs like 4-Chloro-2-methylpyridine .
Spectroscopic Differentiation
- ¹H NMR : The dimethoxymethyl group in this compound would exhibit two distinct OCH₃ singlets (~δ 3.3–3.5 ppm) and a methine proton resonance (~δ 4.5–5.0 ppm) . In contrast, methyl-substituted analogs (e.g., 4-Chloro-2-methylpyridine) show a singlet for -CH₃ at ~δ 2.5 ppm .
- IR Spectroscopy : Stretching vibrations for C-O (1050–1250 cm⁻¹) in dimethoxymethyl groups differentiate it from amines (N-H stretches ~3300 cm⁻¹) in 4-Chloro-2-pyridinemethanamine .
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